4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpyrimidine-4-amine and maleic anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions.
Procedure: The 2,6-dimethylpyrimidine-4-amine is reacted with maleic anhydride to form the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogen additions.
Substitution Products: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Binding Interactions: The compound binds to its target through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 4-amino-2,6-dimethylpyrimidine share structural similarities.
Oxobutenoic Acids: Compounds like 4-oxo-4-phenylbut-2-enoic acid have similar functional groups.
Uniqueness
4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobut-2-enoic acid is unique due to its specific combination of a pyrimidine ring with an oxobutenoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H11N3O3/c1-6-5-8(12-7(2)11-6)13-9(14)3-4-10(15)16/h3-5H,1-2H3,(H,15,16)(H,11,12,13,14)/b4-3+ |
InChI Key |
XUVQEPJUVMYGOK-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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